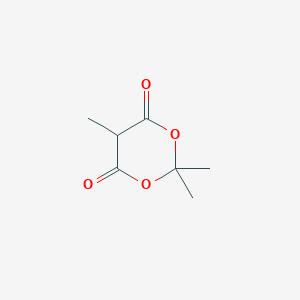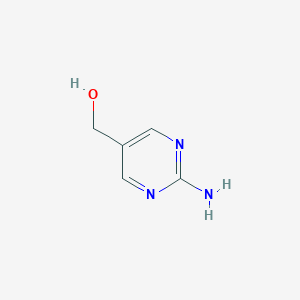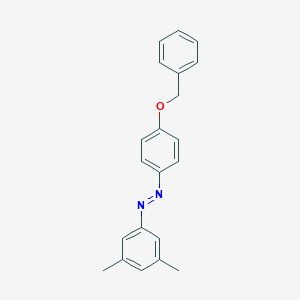
Litseglutine B
Vue d'ensemble
Description
The synthesis and analysis of complex natural products often involve biomimetic sequences, structural reassignment, and innovative synthetic methodologies to elucidate their molecular structures, chemical reactions, and properties. For instance, the biomimetic total synthesis of litseaverticillols showcases the intricate nature of synthesizing natural compounds with unique structural features (Vassilikogiannakis, Margaros, & Montagnon, 2004).
Synthesis Analysis
Synthesis of complex molecules often utilizes biomimetic strategies, demonstrating the efficiency of nature-inspired pathways. For example, the total synthesis of litseaverticillols involved a [4 + 2]-initiated reaction cascade and an ene reaction with singlet oxygen as key steps (Vassilikogiannakis, Margaros, & Montagnon, 2004).
Molecular Structure Analysis
The structural elucidation and reassignment of natural products are crucial steps in understanding their biological functions and synthesizing them efficiently. This process often involves reevaluating previously determined structures and confirming them through synthetic achievement (Vassilikogiannakis, Margaros, & Montagnon, 2004).
Applications De Recherche Scientifique
Discovery and Structural Analysis :
- A study titled "Two New Aporphine Alkaloids from Litsea glutinosa" reported the isolation of two new aporphine alkaloids, namely litseglutine A and B, from the BuOH extract of the leaves and twigs of Litsea glutinosa. The structure of litseglutine B has been elucidated based on spectra analysis as 1,10,11-trimethoxyaporphin-2-ol. Such chemical analysis is crucial for understanding the chemical composition and potential applications of the compound in scientific research (Yang et al., 2005).
Chemical Constituents of Related Species :
- In another study focusing on "Chemical constituents of Litsea lancifolia", litseglutine A was also isolated and identified along with other compounds. While this study does not directly discuss Litseglutine B, it contributes to the broader understanding of the chemical profiles of Litsea species and the potential for various compounds, including Litseglutine B, to be used in scientific research (Li, 2008).
Potential Biomedical Applications :
- Although not directly referencing Litseglutine B, studies on similar compounds like β-glucosidases and other alkaloids suggest potential applications in areas such as biofuel production, biomedical research, and pharmaceutical development. For instance, genetic modification has been used to enhance β-glucosidase production for biofuel applications, indicating a potential route for the application of related compounds like Litseglutine B (Singhania et al., 2017).
Mécanisme D'action
Target of Action
Litseglutine B is a natural compound extracted from the plant Litsea glutinosa It’s known that litsea glutinosa and its bioactive constituents, including litseglutine b, have been traditionally used for numerous purposes such as treatment for diarrhea, dysentery, abdominal pain, indigestion, gastroenteritis, edema, traumatic injuries, colds, arthritis, asthma, diabetes, pain relief, and poignant sexual power .
Mode of Action
It’s known that litsea glutinosa and its bioactive constituents have various biological activities, including antioxidant, anti-inflammatory, anti-microbial, anticancer, antipyretic, anti-diabetic, analgesic, hepatoprotective, and wound-healing activity .
Biochemical Pathways
It’s known that litsea glutinosa and its bioactive constituents have various remarkable biological activities, including antioxidant, anti-inflammatory, anti-microbial, anticancer, antipyretic, anti-diabetic, analgesic, hepatoprotective, and wound-healing activity .
Propriétés
IUPAC Name |
(6aS)-1,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-14(22)19(24-3)18-16(12)13(21)9-11-5-6-15(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPSCNRRQGVBGG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





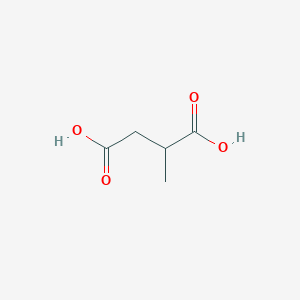
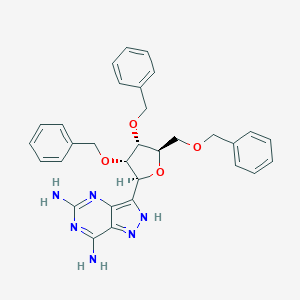
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
